molecular formula C11H21N3O2S B3121818 Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate CAS No. 294622-55-2

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate

Cat. No.: B3121818
CAS No.: 294622-55-2
M. Wt: 259.37 g/mol
InChI Key: PZMRLAGHAAUVBF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a carbamothioylmethyl substituent at the 4-position. This compound is often utilized as an intermediate in medicinal chemistry, particularly for introducing sulfur-containing pharmacophores into drug candidates .

Properties

IUPAC Name

tert-butyl 4-(2-amino-2-sulfanylideneethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2S/c1-11(2,3)16-10(15)14-6-4-13(5-7-14)8-9(12)17/h4-8H2,1-3H3,(H2,12,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMRLAGHAAUVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801163681
Record name 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate
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Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294622-55-2
Record name 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294622-55-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(2-amino-2-thioxoethyl)-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801163681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with a suitable carbamothioylmethylating agent. One common method involves the use of thiourea as the carbamothioylmethylating agent under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Intermediate

TBCP serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting cancer treatment. For instance, it is utilized in the synthesis of Ribociclib , a selective cyclin-dependent kinase (CDK) inhibitor used for treating hormone receptor-positive breast cancer. Ribociclib works by inhibiting CDK4 and CDK6, which are essential for cell cycle progression, thus preventing the proliferation of cancer cells .

Table 1: Comparison of Cancer Drugs Synthesized Using TBCP

Drug NameMechanism of ActionTarget Indications
RibociclibCDK4/6 inhibitorER-positive breast cancer
PalbociclibCDK4/6 inhibitorER-positive breast cancer
Other CompoundsVarious mechanismsUnder investigation

Synthesis Methodology

The preparation of TBCP can be achieved through various synthetic routes, with photocatalysis emerging as a notable method due to its efficiency and environmental benefits. A recent method involves using an acridine salt as a photocatalyst to facilitate the reaction between 2-aminopyridine and piperazine-1-tert-butyl formate under light irradiation. This method not only enhances yield but also reduces the generation of byproducts, making it a safer and more sustainable option .

Preliminary studies indicate that TBCP may exhibit biological activities beyond its role as a pharmaceutical intermediate. Some derivatives have shown antibacterial properties against Gram-positive bacteria, including resistant strains like Staphylococcus aureus . This opens avenues for further research into its potential use as an antimicrobial agent.

Future Research Directions

Ongoing research is focused on expanding the applications of TBCP in drug development. Potential areas include:

  • Development of New Anticancer Agents : Exploring modifications of TBCP to enhance potency and selectivity against various cancer types.
  • Investigating Antimicrobial Properties : Further studies on its derivatives could lead to new treatments for bacterial infections.
  • Optimization of Synthesis Methods : Continued improvement in synthetic pathways to increase efficiency and reduce environmental impact.

Mechanism of Action

The mechanism of action of tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Features and Substituent Diversity

Piperazine derivatives with Boc protection are widely employed in drug discovery due to their synthetic versatility. Below is a comparison of key structural analogs:

Compound Name Substituent at Piperazine 4-Position Key Functional Groups Reference
Target compound Carbamothioylmethyl (-CH₂-CS-NH₂) Thioamide, Boc
Compound 1a () 4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl Oxazolidinone, triazole, fluorine
CF-OE () 1-cyclopropyl-3-((diphenylmethylene)amino-oxy)carbonyl-6-fluoro-4-oxoquinolin-7-yl Quinoline, cyclopropyl, fluorine
Compound 33 () 4-(3-nitrophenoxy)butanoyl Carbonyl, nitroaryl
C11 () 3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl Thiadiazole, pyridine

Key Observations :

  • The carbamothioylmethyl group in the target compound introduces a sulfur atom, which may enhance metal-binding affinity or alter solubility compared to oxygen-based analogs (e.g., carbonyl in Compound 33).
  • Electron-withdrawing groups (e.g., fluorine in Compound 1a, nitro in Compound 33) improve metabolic stability but may reduce bioavailability .
  • Heterocyclic substituents (e.g., thiadiazole in C11, triazole in Compound 1a) are common in bioactive molecules due to their ability to engage in π-π stacking or hydrogen bonding .

Key Observations :

  • Boc deprotection : The tert-butyl group in all analogs is susceptible to acidic conditions (e.g., HCl in dioxane), requiring careful handling during synthesis .
  • Stability: Compounds with electron-deficient aromatic systems (e.g., fluorine in CF-OE) exhibit superior stability compared to those with labile groups like oxazolidinone (Compound 1a) .

Pharmacological and Physicochemical Properties

Property Target Compound Compound 1a C11 ()
Solubility Moderate (thioamide may reduce lipophilicity) Low (fluorophenyl group) Low (thiadiazole)
Hydrogen Bonding High (NH from carbamothioyl) Moderate (oxazolidinone NH) Low (thiadiazole lacks H-bond donors)
Biological Activity Not reported Antibacterial (oxazolidinone class) Kinase inhibition (thiadiazole moiety)

Key Observations :

  • The carbamothioyl group may confer unique binding interactions, such as chelation of metal ions in enzyme active sites, which are absent in oxygen-based analogs.
  • Fluorine and heterocycles (e.g., thiadiazole) are frequently used to optimize pharmacokinetic profiles, suggesting that the target compound’s lack of these groups may limit its direct therapeutic application without further modification .

Biological Activity

Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate (TBPCMPC) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and corrosion inhibition properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₂O₂S
  • Molecular Weight : 270.35 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the chemical formula.

Antimicrobial Activity

TBPCMPC has shown promising antimicrobial properties. Studies indicate that it exhibits significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight TBPCMPC's potential as a candidate for developing new antimicrobial agents, particularly in treating resistant strains of bacteria.

Anticancer Activity

Research has also explored the anticancer effects of TBPCMPC. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanisms include:

  • Inhibition of cell proliferation : TBPCMPC reduces cell viability in a dose-dependent manner.
  • Induction of apoptosis : Flow cytometry analysis shows an increase in annexin V-positive cells, indicating early apoptosis.

Case Study : A study published in 2023 reported that TBPCMPC exhibited an IC50 value of 15 µM against MCF-7 cells, suggesting its effectiveness as a potential anticancer agent .

Corrosion Inhibition

Beyond its biological activities, TBPCMPC has been evaluated for its corrosion inhibition properties. It has been tested as an inhibitor for carbon steel in acidic environments (1M HCl). The compound demonstrated high efficiency, with an inhibition rate exceeding 90% at optimal concentrations.

Concentration (ppm) Inhibition Efficiency (%)
575
1085
2591.5

The electrochemical studies indicated that TBPCMPC acts through mixed inhibition mechanisms, effectively blocking both anodic and cathodic reactions on the metal surface .

The biological activity of TBPCMPC is attributed to its structural features, particularly the piperazine ring and carbamothioylmethyl group. These functional groups are believed to interact with biological targets, including enzymes and receptors involved in microbial growth and cancer cell proliferation.

Safety and Toxicology

While TBPCMPC shows significant promise in various applications, safety assessments are crucial. Preliminary toxicity studies suggest low acute toxicity; however, further investigations are needed to evaluate chronic exposure effects and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(carbamothioylmethyl)piperazine-1-carboxylate

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